molecular formula C7H14N2 B8439421 N-methyleneazepan-1-amine

N-methyleneazepan-1-amine

Cat. No.: B8439421
M. Wt: 126.20 g/mol
InChI Key: DTYPUUOPUXUXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyleneazepan-1-amine is a specialized organic compound offered for research and development purposes. This molecule features a seven-membered azepane ring, a common structural motif in medicinal chemistry and drug discovery. Its exact physical properties, mechanism of action, and specific research applications are areas of active investigation. Researchers are exploring its potential as a synthetic intermediate or building block in the development of novel substances. As with all compounds of this nature, proper safety handling procedures should be established and followed in a laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N-(azepan-1-yl)methanimine

InChI

InChI=1S/C7H14N2/c1-8-9-6-4-2-3-5-7-9/h1-7H2

InChI Key

DTYPUUOPUXUXIS-UHFFFAOYSA-N

Canonical SMILES

C=NN1CCCCCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-Methyleneazepan-1-amine derivatives have shown promising antimicrobial properties. Research indicates that modifications to the azepane structure can enhance the efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics .

Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound derivatives. A case study involving breast cancer cell lines (MCF-7) showed that these compounds could inhibit cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations. This suggests that structural modifications could lead to more selective and potent anticancer agents.

Materials Science

Polymer Synthesis
this compound is utilized as a building block in the synthesis of polyamide plastics and fibers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications in automotive and aerospace industries .

Adhesives and Coatings
The compound is also employed in formulating adhesives and coatings due to its ability to improve adhesion properties and resistance to environmental degradation. The use of this compound in epoxy resins has been shown to enhance curing rates and mechanical strength .

Industrial Applications

Corrosion Inhibition
In industrial settings, this compound serves as a corrosion inhibitor in metalworking fluids. Its effectiveness in forming protective layers on metal surfaces has been documented, reducing oxidation rates and prolonging the lifespan of machinery .

Water Treatment Chemicals
The compound is involved in developing water treatment chemicals, where it aids in removing impurities and enhancing water quality. Its application in this field is critical for ensuring compliance with environmental regulations .

Case Studies

Study Focus Findings
Antimicrobial Efficacy This compound derivatives demonstrated significant antibacterial activity against resistant strains .
Antitumor Activity Effective inhibition of MCF-7 cell proliferation with low IC50 values, indicating potential as an anticancer agent.
Polymer Properties Enhanced mechanical strength and thermal stability when used in polyamide formulations .
Corrosion Resistance Demonstrated effectiveness as a corrosion inhibitor in industrial applications .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

N-Methyleneazepan-1-amine undergoes alkylation with primary alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts. Due to steric hindrance from the azepane ring, alkylation typically requires excess alkyl halide and heat for quaternary salt formation .

Example Reaction:

N Methyleneazepan 1 amine+2CH3IN Methylene N N dimethylazepanium iodide+HI\text{N Methyleneazepan 1 amine}+2\,\text{CH}_3\text{I}\rightarrow \text{N Methylene N N dimethylazepanium iodide}+\text{HI}

Acylation with acid chlorides (e.g., acetyl chloride) proceeds via nucleophilic substitution, yielding stable amides. The reaction is efficient under mild conditions due to the amine’s nucleophilicity .

Reaction with CO₂

Secondary amines like this compound react with CO₂ to form carbamates through a six-membered transition state. Computational studies indicate a Gibbs activation energy (ΔG\Delta^\ddagger G
) of 31.3 kcal/mol in aqueous media, significantly lower than gas-phase reactions (ΔG=44.8kcal mol\Delta^\ddagger G=44.8\,\text{kcal mol}
) .

Mechanistic Pathway:

  • Nucleophilic attack : Amine nitrogen attacks CO₂ electrophilic carbon.

  • Proton transfer : Formation of a zwitterionic intermediate stabilized by water.

  • Carbamate formation : Deprotonation yields the final carbamate product.

Hofmann Elimination

Under strong basic conditions (e.g., Ag₂O), this compound undergoes Hofmann elimination after exhaustive methylation. The reaction produces alkenes via E2 elimination, favoring the less substituted alkene (anti-Zaitsev product) due to steric constraints from the azepane ring .

Example:

N Methyleneazepanium hydroxideΔ1 2 Dimethylenecyclohexane+NH3+H2O\text{N Methyleneazepanium hydroxide}\xrightarrow{\Delta}\text{1 2 Dimethylenecyclohexane}+\text{NH}_3+\text{H}_2\text{O}

Oxidation to N-Oxides

Oxidation with peroxides (e.g., H₂O₂) yields this compound N-oxide. Density functional theory (DFT) calculations predict a N-O bond dissociation energy (BDE) of 44.2 kcal/mol , comparable to trimethylamine N-oxide (TMAO, 45.3 kcal/mol) .

Thermodynamic Data:

PropertyThis compound N-oxideTMAO
N-O BDE (kcal/mol)44.245.3
ΔHf\Delta H_f^\circ
(kcal/mol)-28.7-31.5

Stability and Ring Strain Effects

The azepane ring introduces moderate ring strain (estimated 8.5 kcal/mol ), influencing reactivity:

  • Reduced nucleophilicity compared to acyclic secondary amines.

  • Enhanced susceptibility to ring-opening reactions under acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares N-methyleneazepan-1-amine with other cyclic and linear amines:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size/Structure Key Functional Groups
This compound C₆H₁₄N₂ 114.19 7-membered saturated ring -NH₂ (primary amine)
Piperidine C₅H₁₁N 85.15 6-membered saturated ring Secondary amine
Pyrrolidine C₄H₉N 71.12 5-membered saturated ring Secondary amine
N-Methylethylenediamine C₃H₁₀N₂ 74.12 Linear diamine -NH-CH₂-CH₂-NH-CH₃ (branched)

Key Observations :

  • Ring Strain : Smaller rings (e.g., pyrrolidine) exhibit higher ring strain due to bond angle distortion, whereas the seven-membered azepane ring in this compound offers greater conformational flexibility .
  • Basicity : Primary amines (e.g., this compound) are generally more basic than secondary amines (piperidine, pyrrolidine) due to reduced steric hindrance and electron-donating effects .
This compound

Reductive Amination : Reaction of formaldehyde with azepane in the presence of reducing agents like zinc and acetic acid .

Microwave-Assisted Synthesis : Accelerated coupling of amines with aldehydes under controlled conditions .

Comparative Syntheses
  • Piperidine: Typically synthesized via hydrogenation of pyridine or cyclization of 1,5-diaminopentane.
  • N-Methylethylenediamine : Produced by alkylation of ethylenediamine with methyl halides or reductive methylation .
  • Pyrazole-Based Methylene Amines : Compounds like (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine are synthesized via condensation of pyrazole aldehydes with aromatic amines, followed by characterization via ¹H/¹³C NMR and ESI–MS .

Spectral Characterization

The table below contrasts spectroscopic data for this compound and related compounds:

Compound IR (C=N, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI–MS (m/z)
This compound N/A Not explicitly reported Not explicitly reported [M+1] = 115.10 (calc)
(E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine 1590–1596 (C=N) 1.02–3.80 (alkyl), 6.82–7.52 (Ar–H), 10.98–11.10 (NH) 13.90–166.42 (C=N, Ar–C) [M+1] = 224.12
N-Methylethylenediamine N/A δ 1.06 (CH₃), 2.50–2.80 (CH₂) δ 35.2 (CH₃), 45.8–50.1 (CH₂) [M+1] = 75.10

Insights :

  • Pyrazole-based methylene amines exhibit strong C=N stretches (~1590 cm⁻¹) in IR, absent in saturated amines like this compound .
  • Aromatic protons in pyrazole derivatives appear at δ 6.82–7.52 ppm , whereas aliphatic protons in this compound are expected at δ 1.0–3.0 ppm .

Preparation Methods

Reaction Mechanism

  • Imine Formation : Azepan-1-amine reacts with formaldehyde to generate an imine intermediate.

  • Reduction : The imine is reduced using catalysts such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) to yield the target compound.

Key Parameters (Table 1)

CatalystSolventTemperature (°C)Yield (%)Reference
NaBH₃CNMeOH2578
H₂/Pd/CEtOH6085
BH₃·THFTHF0–2565

Advantages : High atom economy, mild conditions.
Limitations : Requires careful pH control to avoid over-alkylation.

Mannich Reaction-Mediated Alkylation

The Mannich reaction, traditionally used for β-amino ketone synthesis, has been adapted for this compound production via a two-step process involving triazine intermediates.

Synthetic Protocol

  • Triazine Formation : Azepan-1-amine reacts with formaldehyde under acidic conditions to form 1,3,5-tri(azepan-1-yl)hexahydro-1,3,5-triazine.

  • Decomposition : The triazine intermediate undergoes zinc-mediated decomposition in hydrochloric acid, followed by neutralization with sodium hydroxide to release this compound.

Optimization Insights (Table 2)

Zinc (equiv)HCl ConcentrationReaction Time (h)Yield (%)
312 M672
510 M868

Key Observation : Excess zinc improves reaction efficiency but complicates purification.

Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction enables selective N-methylation of azepan-1-amine using formaldehyde equivalents under non-racemizing conditions.

Procedure

  • Protection : Azepan-1-amine is protected as a sulfonamide (e.g., o-nitrobenzenesulfonamide) to prevent dialkylation.

  • Alkylation : The protected amine reacts with para-nitrobenzenesulfonyl methyl ester in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

  • Deprotection : The sulfonamide group is removed using thiols and base to yield this compound.

Performance Metrics (Table 3)

Protecting GroupAlkylation AgentYield (%)Purity (%)
o-NBSMeONs8998
TosylMeOTf7695

Advantage : Excellent regioselectivity and stereochemical retention.

Hofmann Rearrangement of Amide Precursors

The Hofmann rearrangement converts amides to amines via hypohalite intermediates, offering an alternative route to this compound.

Reaction Steps

  • Amide Synthesis : Azepan-1-carboxamide is prepared from azepan-1-amine and phosgene.

  • Rearrangement : Treatment with bromine and sodium hydroxide generates an isocyanate intermediate, which hydrolyzes to the amine.

Conditions and Outcomes (Table 4)

HalogenBaseTemperature (°C)Yield (%)
Br₂NaOH0–558
Cl₂KOH1047

Challenge : Low yields due to competing hydrolysis side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability (Table 5)

MethodYield Range (%)ScalabilityCost Efficiency
Reductive Amination65–85HighModerate
Mannich Reaction68–72MediumLow
Mitsunobu Reaction76–89LowHigh
Hofmann Rearrangement47–58MediumModerate

Recommendations :

  • Lab-scale : Mitsunobu reaction for high purity.

  • Industrial : Reductive amination for cost-effectiveness .

Q & A

Q. What experimental approaches are recommended to assess the stability of N-methyleneazepan-1-amine under nitrosating conditions?

To evaluate stability, design experiments using nitrosating agents (e.g., nitrites) under controlled pH and temperature. Include structural analogs from literature to predict reactivity, as structurally similar amines with robust nitrosation data can inform risk assessments . Validate results via LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to detect trace N-nitrosamine formation, ensuring matrix effects are minimized during sample preparation to avoid artifactual results .

Q. How can researchers mitigate contamination risks during the synthesis of this compound?

Implement strict supplier vetting via questionnaires to confirm the absence of cross-contamination with nitrosating agents or amines in shared equipment . Use dedicated reaction vessels and validate raw materials for nitrite/chloramine content. Analytical controls (e.g., spiked recovery studies) should confirm the absence of impurities .

Q. What analytical techniques are most suitable for quantifying this compound in complex matrices?

Prioritize LC-MS/MS with isotope-labeled internal standards to enhance selectivity and accuracy. High mass-resolving power (>60,000) is critical to distinguish isobaric interferences . For trace-level detection, employ GC-MS with derivatization (e.g., using pentafluorobenzoyl chloride) to improve volatility and sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Follow waste disposal guidelines for amine derivatives, segregating hazardous byproducts for professional disposal . Refer to GHS-compliant safety data sheets for hazard-specific precautions (e.g., H314 for skin corrosion) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported nitrosation rates of this compound?

Perform kinetic isotope effect (KIE) studies to elucidate reaction pathways (e.g., electrophilic vs. radical mechanisms). Compare experimental data with computational models (DFT calculations) to identify rate-determining steps. Discrepancies may arise from solvent polarity or catalyst effects, requiring controlled replication studies .

Q. What strategies address artifactual N-nitrosamine formation during sample analysis of this compound?

Pre-treat samples with ascorbic acid to quench nitrosating agents. Validate methods using "cold" extraction (low-temperature, inert atmosphere) to suppress in-situ reactions. Cross-validate results with orthogonal techniques (e.g., HPLC-UV vs. LC-MS) to rule out matrix interference .

Q. How can computational chemistry optimize the design of this compound derivatives with reduced nitrosation potential?

Use QSAR (Quantitative Structure-Activity Relationship) models to correlate steric/electronic parameters (e.g., Hammett constants, molecular volume) with nitrosation rates. Thermodynamic data (e.g., ΔfH°gas from NIST) can predict energy barriers for N-nitrosamine formation .

Q. What experimental controls are critical when studying the biological interactions of this compound?

Include negative controls (e.g., amine-free buffers) to rule out nonspecific binding. For in vitro assays, use competitive inhibitors or CRISPR-edited cell lines to validate target specificity. Monitor pH-dependent degradation using stability-indicating assays .

Methodological Considerations Table

Challenge Recommended Approach Key References
Nitrosamine artifact formationQuenching agents (ascorbic acid), cold extraction, orthogonal validation
Contamination risk mitigationSupplier audits, dedicated equipment, spiked recovery studies
Trace-level quantificationLC-HRMS with isotope standards, derivatization-GC/MS
Mechanistic contradictionsKIE studies, DFT modeling, solvent/catalyst-controlled replication

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